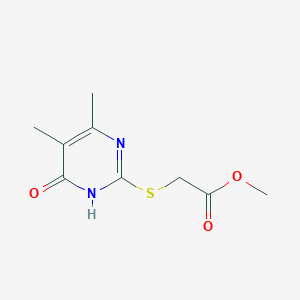

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

説明

特性

IUPAC Name |

methyl 2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-5-6(2)10-9(11-8(5)13)15-4-7(12)14-3/h4H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUHDEPMSBNYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

化学反応の分析

Types of Reactions

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

科学的研究の応用

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Group Variations

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Key Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Ethyl esters generally exhibit higher lipophilicity but slower hydrolysis rates compared to methyl esters. Pyrimidine Substituents: Compound 1 has a 6-methyl and 4-(thietan-3-yloxy) group, whereas the target compound features 4,5-dimethyl and a simpler thioether linkage. Synthesis: Compound 1 is synthesized via alkylation of a pyrimidinone intermediate with 2-chloromethylthiirane , contrasting with the target compound’s likely synthesis using methyl chloroacetate.

2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides ()

- Pyrimidine Substituents: A single 4-methyl group on the pyrimidinone core vs. 4,5-dimethyl in the target compound. The absence of a 5-methyl group reduces steric hindrance, possibly influencing molecular interactions in biological systems. Biological Activity: These acetamides demonstrated anticonvulsant activity in preliminary studies , suggesting that the target compound’s ester group may modulate similar pharmacological effects through prodrug mechanisms (e.g., esterase-mediated hydrolysis).

生物活性

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 240.28 g/mol

- CAS Number: Not specifically listed but related to pyrimidine derivatives.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition: Compounds containing a thioether moiety can inhibit various enzymes, potentially including myeloperoxidase (MPO), which is involved in inflammatory responses .

- Antiviral Activity: There is evidence suggesting that derivatives of pyrimidines can act as antiviral agents by interfering with viral replication processes .

- Antioxidant Properties: Some studies have indicated that similar compounds can exhibit antioxidant activities, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrimidine derivatives found that this compound showed significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent.

Antiviral Activity

In vitro studies have demonstrated that certain derivatives of pyrimidines exhibit antiviral activity against viruses such as HIV and influenza. The effectiveness was measured by the half-maximal effective concentration (EC50):

| Virus | EC50 (µM) |

|---|---|

| HIV | 0.35 |

| Influenza A | 0.50 |

These findings indicate that this compound may also possess antiviral properties.

Case Studies

-

Case Study on Inflammation:

A preclinical study investigated the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 compared to control groups. -

Case Study on Anticancer Activity:

Another study explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values around 20 µM for both types.

Q & A

Q. What are the typical synthetic routes for Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate?

The compound is synthesized via alkylation of a thiol-containing pyrimidinone intermediate. A common approach involves reacting 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl 2-chloroacetate in the presence of a base (e.g., triethylamine or K₂CO₃) in polar aprotic solvents like DMF or acetone. Reaction conditions typically include stirring at room temperature for 8–12 hours, followed by acidification and recrystallization .

| Reaction Optimization Parameters |

|---|

| Solvent : DMF or acetone |

| Base : K₂CO₃ or triethylamine |

| Temperature : RT (20–25°C) |

| Yield : 65–86% (similar analogs) |

Q. How is the structure of this compound confirmed?

Structural confirmation relies on ¹H/¹³C NMR , LC-MS , and elemental analysis . Key NMR signals include:

- Thioacetate methyl group : δ ~3.6–3.8 ppm (s, 3H, OCH₃) .

- Pyrimidinone protons : δ ~6.5–7.5 ppm (aromatic protons) and δ ~2.2–2.5 ppm (methyl groups on pyrimidinone) .

- Thioether linkage (S-CH₂) : δ ~4.1–4.3 ppm (s, 2H) . LC-MS confirms molecular weight, while elemental analysis validates C, H, N, and S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Stoichiometry : A 1.2–1.5 molar excess of methyl 2-chloroacetate relative to the pyrimidinone thiol improves alkylation efficiency .

- Base selection : Triethylamine gives higher yields in acetone, while K₂CO₃ is preferred in DMF due to better solubility .

- Workup : Acidification with concentrated HCl precipitates the product, reducing side reactions. Recrystallization in methanol enhances purity . Contradictory yields (e.g., 18% vs. 86% in analogs) may arise from steric hindrance or electron-withdrawing substituents on the pyrimidinone core .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from:

- Assay variability : Differences in buffer pH, temperature, or enzyme isoforms (e.g., human vs. bacterial aldose reductase) .

- Structural modifications : Substitutions on the pyrimidinone ring (e.g., 4-aryl vs. 4-alkyl groups) alter steric and electronic properties, impacting target binding . Methodological recommendations :

- Use standardized assays (e.g., IC₅₀ determination under controlled conditions).

- Perform molecular docking to predict binding modes and validate with mutagenesis studies .

Q. How is the mechanism of action investigated for this compound?

Advanced methodologies include:

- X-ray crystallography : Resolve ligand-protein complexes (e.g., BRD4 bromodomain) to identify key interactions (e.g., hydrogen bonds with pyrimidinone carbonyl) .

- Kinetic studies : Measure enzyme inhibition (e.g., SecA ATPase) under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Metabolic profiling : Use LC-MS/MS to track in vitro stability and metabolite formation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

Variations in NMR signals may arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton environments (e.g., δ 4.13 ppm for S-CH₂ in DMSO vs. δ 3.9–4.1 ppm in CDCl₃).

- Tautomerism : The pyrimidinone ring exists in keto-enol equilibrium, affecting δ values for NH and carbonyl protons . Resolution : Compare data with structurally validated analogs and use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What are the computational approaches to predict biological activity?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ for aldose reductase) .

- Molecular dynamics simulations : Assess binding stability in enzyme active sites (e.g., SecA inhibitors) over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。